Here are some potential scientific research applications of (S)-BOC-2-Chloro-5-pyridylalanine:
(S)-BOC-2-Chloro-5-pyridylalanine is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (BOC) protecting group and a chlorinated pyridine moiety. Its chemical formula is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol . The compound is characterized by its chirality, specifically the S-enantiomer, which plays a crucial role in its biological activity and interactions.
The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine typically involves several steps:
(S)-BOC-2-Chloro-5-pyridylalanine finds applications primarily in medicinal chemistry and peptide synthesis. Its unique structure allows it to serve as a building block for more complex molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Additionally, it may be used in research settings to study structure-activity relationships of similar compounds .
Several compounds share structural similarities with (S)-BOC-2-Chloro-5-pyridylalanine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-L-Alanine | Basic amino acid structure | Widely used in peptide synthesis |
Boc-L-Pyridylalanine | Pyridine ring without chlorine | Potentially different biological activities |
Boc-L-Phenylalanine | Phenyl group instead of pyridine | Different hydrophobic properties |
Boc-L-Tyrosine | Hydroxylated phenyl group | Involved in neurotransmitter synthesis |
These compounds differ mainly in their side chain functionalities and protective groups, which influence their reactivity and biological properties .